molecular formula C9H9BrN2 B1517241 3-[(3-Bromophenyl)amino]propanenitrile CAS No. 1049118-66-2

3-[(3-Bromophenyl)amino]propanenitrile

Cat. No. B1517241
M. Wt: 225.08 g/mol
InChI Key: QIUYZXDLEQXUJH-UHFFFAOYSA-N
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Description

“3-[(3-Bromophenyl)amino]propanenitrile” is a chemical compound with the CAS Number: 1049118-66-2 . It has a molecular weight of 225.09 . It is also known as BPR1K653 and is a novel and potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins.


Molecular Structure Analysis

The IUPAC name for this compound is 3-(3-bromoanilino)propanenitrile . The InChI code for this compound is 1S/C9H9BrN2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,12H,2,6H2 .


Physical And Chemical Properties Analysis

This compound is a solid in its physical form .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural characterization of compounds related to 3-[(3-Bromophenyl)amino]propanenitrile have been a subject of interest in chemical research. For instance, a study by Główka and Olubek (1994) focused on the structure of a closely related compound, 3-{4-(2-bromo-4-nitrophenylazo)phenylamino}propanenitrile, highlighting the characteristic features of azobenzene derivatives and the impact of substituent groups on molecular geometry and bonding (Główka & Olubek, 1994).

Biocatalytic Applications

Research into the biocatalytic hydrolysis of β-aminonitriles, including derivatives of 3-[(3-Bromophenyl)amino]propanenitrile, has revealed the potential for enantioselective conversion to β-amino-amides. Chhiba et al. (2012) demonstrated that Rhodococcus rhodochrous ATCC BAA-870 could effectively hydrolyse β-aminonitriles to the corresponding amides, suggesting applications in enantioselective synthesis and potentially in the production of pharmaceutical intermediates (Chhiba et al., 2012).

Antimicrobial and Synthetic Applications

The synthesis of new compounds containing the 3-[(3-Bromophenyl)amino]propanenitrile moiety and their evaluation for antimicrobial properties has been reported. Desai, Pandya, and Vaja (2017) synthesized a series of 3-((4-(4-nitrophenyl)-6-aryl-1,6-dihydropyrimidin-2-yl)thio)propanenitriles and evaluated their antimicrobial activity against a range of microorganisms, indicating the potential of such compounds in the development of new antimicrobial agents (Desai, Pandya, & Vaja, 2017).

Applications in Organic Synthesis and Catalysis

The compound's framework has also been explored in the context of organic synthesis and catalysis. Xu et al. (2014) developed a copper-catalyzed Markovnikov-type intermolecular azidocyanation of aryl alkenes to produce α-azido-propanenitriles. This method highlights the versatility of 3-[(3-Bromophenyl)amino]propanenitrile derivatives in synthesizing complex molecules, potentially useful in pharmaceutical synthesis and materials science (Xu et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, 3-(3-BROMOPHENYL)PROPIONITRILE, indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

properties

IUPAC Name

3-(3-bromoanilino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,12H,2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUYZXDLEQXUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Bromophenyl)amino]propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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